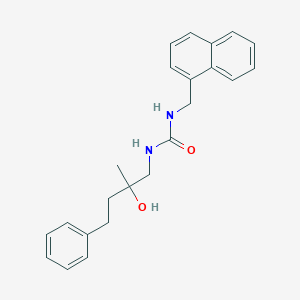
1-(2-Hydroxy-2-methyl-4-phenylbutyl)-3-(naphthalen-1-ylmethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Hydroxy-2-methyl-4-phenylbutyl)-3-(naphthalen-1-ylmethyl)urea is an organic compound that features a urea functional group The compound’s structure includes a hydroxy-substituted butyl chain, a phenyl ring, and a naphthylmethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-2-methyl-4-phenylbutyl)-3-(naphthalen-1-ylmethyl)urea typically involves the following steps:
Formation of the hydroxy-substituted butyl chain: This can be achieved through the reaction of a suitable alkene with a hydroxy-containing reagent under acidic or basic conditions.
Attachment of the phenyl ring: This step might involve a Friedel-Crafts alkylation reaction where the hydroxy-substituted butyl chain is reacted with benzene in the presence of a Lewis acid catalyst.
Formation of the urea group: The hydroxy-substituted butyl chain with the phenyl ring can be reacted with an isocyanate to form the urea linkage.
Attachment of the naphthylmethyl group: This can be achieved through a nucleophilic substitution reaction where the urea compound is reacted with a naphthylmethyl halide.
Industrial Production Methods
Industrial production of such compounds typically involves large-scale reactions using similar synthetic routes but optimized for yield and purity. This may include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
1-(2-Hydroxy-2-methyl-4-phenylbutyl)-3-(naphthalen-1-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The urea group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl and naphthyl groups can undergo electrophilic aromatic substitution reactions with halogens, nitro groups, or sulfonic acids.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products
Oxidation products: Ketones, carboxylic acids.
Reduction products: Amines.
Substitution products: Halogenated, nitrated, or sulfonated aromatic compounds.
科学研究应用
Chemistry: As a building block for more complex organic molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible applications in drug development for targeting specific enzymes or receptors.
Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 1-(2-Hydroxy-2-methyl-4-phenylbutyl)-3-(naphthalen-1-ylmethyl)urea would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxy and urea groups could form hydrogen bonds with target proteins, while the aromatic rings might engage in π-π interactions.
相似化合物的比较
Similar Compounds
1-(2-Hydroxy-2-methyl-4-phenylbutyl)-3-(naphthalen-2-ylmethyl)urea: Similar structure but with a different position of the naphthyl group.
1-(2-Hydroxy-2-methyl-4-phenylbutyl)-3-(phenylmethyl)urea: Similar structure but with a phenylmethyl group instead of a naphthylmethyl group.
Uniqueness
1-(2-Hydroxy-2-methyl-4-phenylbutyl)-3-(naphthalen-1-ylmethyl)urea is unique due to the specific combination of functional groups and aromatic rings, which may confer distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
1-(2-hydroxy-2-methyl-4-phenylbutyl)-3-(naphthalen-1-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-23(27,15-14-18-8-3-2-4-9-18)17-25-22(26)24-16-20-12-7-11-19-10-5-6-13-21(19)20/h2-13,27H,14-17H2,1H3,(H2,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUSKHGIQTWKLNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(CNC(=O)NCC2=CC=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one](/img/structure/B2479011.png)
![3-{1-[2-(2-Chlorophenyl)acetyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2479014.png)
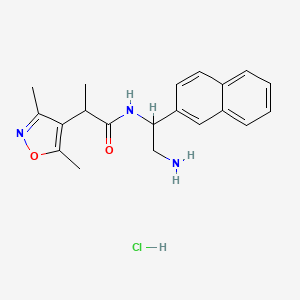
![Ethyl 3-(4-chlorophenyl)-4-oxo-5-(4-phenylbutanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2479016.png)
![2-[(4-Fluorophenyl)sulfanyl]-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]ethan-1-one](/img/structure/B2479019.png)
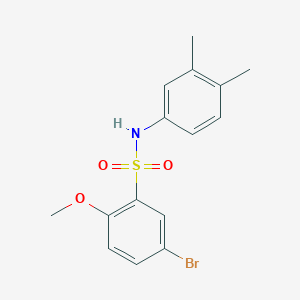
![2-[(tert-butylsulfanyl)methyl]-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide](/img/structure/B2479021.png)
![2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2479022.png)
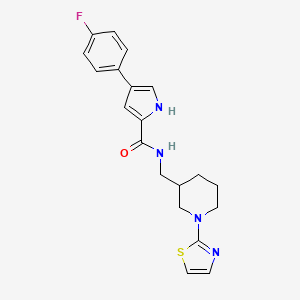

![2-{[(5-Methyl-1,2-oxazol-3-yl)methyl]sulfanyl}benzoic acid](/img/structure/B2479027.png)
![2-Chloro-N-methyl-N-[1-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2479028.png)
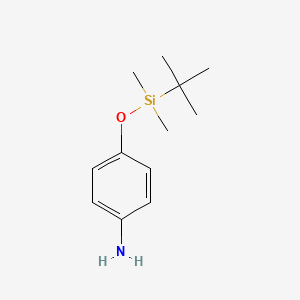
![2-Amino-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B2479034.png)
